Ethyl beta-D-fructofuranoside
Overview
Description
Ethyl beta-D-fructofuranoside is an organic compound with the chemical formula C8H16O6 and a molecular weight of 208.21 g/mol . It is a colorless or white solid that is soluble in water and various organic solvents such as methanol and ethanol . This compound is primarily used in biochemical research and has applications in the analysis of carbohydrates .
Mechanism of Action
Target of Action
Ethyl beta-D-fructofuranoside is a type of organic compound that is used in biochemical experiments and research . The primary targets of this compound are organic acceptors such as aliphatic and aromatic alcohols, alkaloids, xanthonoids, and flavonoids . These targets are functionalized by the enzymatic fructosylation of this compound .
Mode of Action
This is achieved through the enzymatic fructosylation of organic acceptors . The enzymes used for this process belong to the glycoside hydrolase (GH) families 32 and 68, which use sucrose as a donor substrate . The reaction is catalyzed by the β-fructosidase produced by C. fusiformis W1 in the periplasmic space .
Biochemical Pathways
The biochemical pathways affected by this compound involve the fructosylation of organic compounds . This process leads to the production of new glycoconjugates that have improved physical-chemical and bioactive properties like solubility, stability, bioavailability, and bioactivity .
Pharmacokinetics
The pharmacokinetics of this compound is characterized by its solubility in water and many organic solvents, such as methanol and ethanol . This property impacts its bioavailability, making it readily absorbable in the body. Long-term excessive intake may lead to weight gain and increased blood sugar .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its anti-tumor cells migration effects . By interacting with its targets, this compound can produce new molecules with improved bioactive properties, potentially enhancing their therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the enzymatic reactions catalyzed by this compound can usually be performed in water, consuming less energy and generating less waste . Exposure to fire sources and high-temperature environments should be avoided, as well as contact with oxidizing agents .
Biochemical Analysis
Biochemical Properties
Ethyl Beta-D-Fructofuranoside plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to play bidirectional regulatory roles in immunity and anti-inflammation through the regulation of nuclear factor-κB (NF-κB) signaling pathways .
Cellular Effects
This compound has effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .
Preparation Methods
Ethyl beta-D-fructofuranoside can be synthesized through the reaction of sucrose (or fructose) with ethanol under acidic conditions . The reaction involves heating the mixture, which leads to the formation of this compound . This method is commonly used in laboratory settings for small-scale production. Industrial production methods may involve more sophisticated techniques to ensure higher yields and purity .
Chemical Reactions Analysis
Ethyl beta-D-fructofuranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into simpler alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Ethyl beta-D-fructofuranoside has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl beta-D-fructofuranoside is unique due to its specific structure and properties. Similar compounds include:
Ethyl alpha-D-fructofuranoside: Differing in the configuration of the fructofuranoside ring.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl beta-D-glucopyranoside: Similar in structure but with a glucopyranoside ring instead of a fructofuranoside ring. These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O6/c1-2-13-8(4-10)7(12)6(11)5(3-9)14-8/h5-7,9-12H,2-4H2,1H3/t5-,6-,7+,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQFKZUGBOQKLW-OOJXKGFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(C(C(C(O1)CO)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Hansenula polymorpha in the production of Ethyl Beta-D-Fructofuranoside?
A1: The paper "Use of the yeast Hansenula polymorpha (Pichia angusta) to remove contaminating sugars from this compound produced during sucrose ethanolysis catalysed by invertase" [] focuses on a specific challenge in this compound production. The synthesis process, involving sucrose ethanolysis catalyzed by invertase, results in a mixture containing unwanted sugars alongside the desired this compound. This paper investigates the use of the yeast Hansenula polymorpha (also known as Pichia angusta) to selectively consume these contaminating sugars, offering a potential purification method. This approach highlights the importance of finding efficient and cost-effective ways to isolate and purify this compound from complex reaction mixtures.
Q2: Is there any information available regarding the production of this compound from sources other than sucrose?
A2: Yes, the paper "this compound FROM WHEAT GERM" [] explores an alternative approach for producing this compound. This research focuses on utilizing wheat germ as a starting material, suggesting the presence of enzymes or pathways within wheat germ capable of synthesizing this compound. This finding opens up avenues for investigating diverse biological sources and enzymatic processes for this compound production.
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